3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a methoxyazetidinyl group, and a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylpropanamide precursor, followed by the introduction of the methoxyazetidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as sodium methoxide or Grignard reagents in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide
- 3-(2-fluorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide
- 3-(2-iodophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-17-12-22(13-17)16-9-7-15(8-10-16)21-19(23)11-6-14-4-2-3-5-18(14)20/h2-5,7-10,17H,6,11-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYYWSJOHIYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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